molecular formula C9H7N3O2 B13170720 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile

Cat. No.: B13170720
M. Wt: 189.17 g/mol
InChI Key: HUGUGXDUZJLZSW-UHFFFAOYSA-N
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Description

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is a heterocyclic compound that contains a benzoxazole ring fused with an amino group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile typically involves the condensation of salicylaldehyde with cyanoacetamide in the presence of a base, followed by cyclization and subsequent amination. The reaction is usually carried out in an ethanol-pyridine mixture at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-2-oxo-2,3-dihydro-1,3-benzoxazol-3-YL)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetonitrile

InChI

InChI=1S/C9H7N3O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,4,11H2

InChI Key

HUGUGXDUZJLZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2CC#N

Origin of Product

United States

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